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Compound of Interest

Compound Name:
tert-Butyl (cyanomethyl)

(methyl)carbamate

Cat. No.: B067759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use

of 2-[Boc(methyl)amino]acetonitrile in a research and development setting. The information

herein is intended to guide researchers in handling this reagent and performing common

chemical transformations.

Chemical Properties and Safety Information
2-[Boc(methyl)amino]acetonitrile, also known as tert-butyl (cyanomethyl)(methyl)carbamate,

is a versatile building block in organic synthesis, particularly in the preparation of more complex

amines and nitrogen-containing heterocycles. Its structure combines a Boc-protected

secondary amine with a nitrile functional group, allowing for a variety of selective chemical

modifications.

Chemical Structure:

Table 1: Physicochemical Properties[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b067759?utm_src=pdf-interest
https://www.benchchem.com/product/b067759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767329/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 180976-09-4

Molecular Formula C₈H₁₄N₂O₂

Molecular Weight 170.21 g/mol

Appearance Not specified, likely a liquid or low-melting solid

Boiling Point 244.5 ± 19.0 °C (Predicted)

Density 1.033 ± 0.06 g/cm³ (Predicted)

Solubility Soluble in many organic solvents

Safety Precautions:[2]

2-[Boc(methyl)amino]acetonitrile is classified as harmful if swallowed, in contact with skin, or if

inhaled. It is crucial to handle this compound with appropriate personal protective equipment

(PPE) in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

Safety goggles or a face shield

Chemical-resistant gloves (e.g., nitrile)

Laboratory coat

Handling:

Avoid inhalation of vapors or dust.

Avoid contact with skin and eyes.

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Disposal:

Dispose of in accordance with local, state, and federal regulations.

Application Notes: Synthetic Utility
2-[Boc(methyl)amino]acetonitrile is a valuable intermediate for the synthesis of a variety of

organic molecules. The presence of the Boc protecting group allows for reactions at the α-

carbon to the nitrile, while the nitrile itself can be transformed into other functional groups. The

Boc group can then be removed to reveal a secondary amine for further functionalization.

Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for

specific substrates and scales.

Protocol 1: α-Alkylation of 2-
[Boc(methyl)amino]acetonitrile
This protocol is based on a phase-transfer catalyzed alkylation of a similar Boc-protected

amino derivative and is expected to be applicable to 2-[Boc(methyl)amino]acetonitrile.[3]

Materials:

2-[Boc(methyl)amino]acetonitrile

Alkylating agent (e.g., dimethyl sulfate, benzyl bromide)

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Base (e.g., 50% aqueous potassium hydroxide)

Organic solvent (e.g., ethyl acetate)

Water

Brine
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Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

[Boc(methyl)amino]acetonitrile (1.0 eq), the alkylating agent (1.1-1.5 eq), and

tetrabutylammonium bromide (0.05-0.1 eq) in ethyl acetate.

Cool the mixture to 0-5 °C in an ice-water bath.

Slowly add a 50% aqueous solution of potassium hydroxide (2.0-3.0 eq) dropwise over 30-

60 minutes, ensuring the internal temperature remains below 10 °C.

Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours, or until the starting material is

consumed as monitored by TLC.

Quench the reaction by adding water.

Separate the organic layer and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography or recrystallization.

Table 2: Representative Alkylation Reaction Conditions[3]

Alkylatin
g Agent

Base Catalyst Solvent Temp (°C) Time (h) Yield (%)

Dimethyl

sulfate

50% KOH

(aq)
(n-Bu)₄NBr

Ethyl

Acetate
0-5 2-4 92-97

Benzyl

bromide

50% KOH

(aq)
(n-Bu)₄NBr

Ethyl

Acetate
0-5 3-6 Est. 85-95

Note: Yields are based on a similar substrate and may vary.
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Protocol 2: Reduction of the Nitrile Group
This protocol is a general procedure for the catalytic hydrogenation of nitriles in the presence of

a Boc-protecting group.[3][4]

Materials:

2-[Boc(methyl)amino]acetonitrile or its α-alkylated derivative

Raney-Nickel (50% slurry in water)

Solvent (e.g., methanol or ethanol)

Hydrogen gas

Celite

Procedure:

To a solution of the nitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add

Raney-Nickel (approximately 10-20% by weight of the substrate) that has been washed with

the reaction solvent.

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room

temperature.

Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within

12-24 hours.

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with

nitrogen or argon.

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter

cake with the reaction solvent.
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Combine the filtrates and concentrate under reduced pressure to afford the crude diamine

product.

The product can be purified further by chromatography if necessary.

Table 3: Representative Nitrile Reduction Conditions[3]

Substrate Catalyst Solvent
H₂
Pressure

Temp (°C) Time (h) Yield (%)

Boc-

protected

amino

nitrile

Raney-

Nickel
Methanol 50 psi RT 12-24 75-90

Note: Yields are for similar substrates and may require optimization.

Protocol 3: Boc-Deprotection
This protocol describes a standard method for the removal of the Boc protecting group using

trifluoroacetic acid (TFA).

Materials:

Boc-protected amine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:
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Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

Cool the solution to 0 °C in an ice-water bath.

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours,

monitoring by TLC.

Once the deprotection is complete, concentrate the reaction mixture under reduced pressure

to remove the excess TFA and DCM.

Carefully neutralize the residue by adding a saturated aqueous solution of sodium

bicarbonate until gas evolution ceases.

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate to yield the deprotected amine.

Table 4: Common Boc-Deprotection Conditions[5][6]

Acid Solvent Temp (°C) Time (h) Workup

Trifluoroacetic

acid (TFA)

Dichloromethane

(DCM)
0 to RT 1-3

Basic aqueous

workup

4M HCl in

Dioxane
Dioxane RT 1-4

Evaporation or

basic workup

Oxalyl

chloride/Methano

l

Methanol RT 1-4
Evaporation and

basic workup[6]

Conclusion
2-[Boc(methyl)amino]acetonitrile is a valuable and versatile building block for organic synthesis.

By following the safety precautions and experimental protocols outlined in this document,
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researchers can safely and effectively utilize this reagent in their synthetic endeavors. The

protocols provided for alkylation, nitrile reduction, and Boc-deprotection serve as a solid

foundation for the development of more complex synthetic routes in drug discovery and

materials science. As with any chemical reaction, optimization of the provided conditions may

be necessary to achieve the desired outcomes for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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